Non-4-en-2-one
Description
Non-4-en-2-one (C₉H₁₄O) is an α,β-unsaturated ketone (enone) characterized by a nine-carbon chain with a ketone group at position 2 and a double bond between carbons 4 and 3. Its structure confers reactivity typical of enones, including susceptibility to conjugate additions, Diels-Alder reactions, and redox transformations . Industrially, it serves as an intermediate in organic synthesis, particularly in producing fragrances, pharmaceuticals, and specialty chemicals. Analytical characterization of such compounds often employs techniques like NMR, IR spectroscopy, and gas chromatography-mass spectrometry (GC-MS) to confirm purity and structural integrity .
Properties
CAS No. |
59637-34-2 |
|---|---|
Molecular Formula |
C9H16O |
Molecular Weight |
140.22 g/mol |
IUPAC Name |
non-4-en-2-one |
InChI |
InChI=1S/C9H16O/c1-3-4-5-6-7-8-9(2)10/h6-7H,3-5,8H2,1-2H3 |
InChI Key |
FOBAEHIPCFVYAR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC=CCC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Non-4-en-2-one can be synthesized through several synthetic routes. One common method involves the aldol condensation of acetaldehyde with acetone, followed by dehydration to form the α,β-unsaturated ketone. The reaction typically requires a base catalyst such as sodium hydroxide and is carried out under controlled temperature conditions to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, this compound is produced using large-scale aldol condensation reactions. The process involves the continuous feeding of reactants into a reactor, where the reaction is catalyzed by a base. The product is then separated and purified through distillation or other separation techniques to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Non-4-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction of this compound typically yields saturated ketones or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the double bond or carbonyl group is attacked by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi) are commonly employed.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Saturated ketones or secondary alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Non-4-en-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: this compound is used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of Non-4-en-2-one involves its interaction with various molecular targets. The conjugated double bond and carbonyl group make it reactive towards nucleophiles and electrophiles. In biological systems, it can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Structural and Physical Properties
| Property | This compound | Cholest-4-en-3-one | 4-Octen-2-one |
|---|---|---|---|
| Molecular Formula | C₉H₁₄O | C₂₇H₄₄O | C₈H₁₂O |
| Molecular Weight (g/mol) | 138.21 | 384.64 | 124.18 |
| Boiling Point (°C) | 180–190 (estimated) | Decomposes at >300 | 160–170 (estimated) |
| Solubility | Miscible in organic solvents | Insoluble in water; soluble in chloroform, DMSO | Miscible in organic solvents |
| Key Structural Feature | Linear aliphatic chain | Steroid backbone | Shorter aliphatic chain |
- This compound exhibits moderate volatility and solubility in polar aprotic solvents, making it suitable for solution-phase reactions.
- Cholest-4-en-3-one’s bulky steroid framework introduces steric hindrance, reducing reactivity in conjugate additions compared to linear enones .
- 4-Octen-2-one ’s shorter carbon chain increases volatility, favoring its use in flavor and fragrance applications.
Chemical Reactivity
- Conjugate Additions: this compound undergoes nucleophilic additions (e.g., Grignard reagents) at the β-position due to electron-deficient α,β-unsaturated systems. Cholest-4-en-3-one’s rigid structure slows such reactions, while 4-octen-2-one reacts faster due to reduced steric bulk .
- Diels-Alder Reactions: this compound acts as a dienophile in cycloadditions, forming six-membered rings. Cholest-4-en-3-one’s steroid skeleton limits its utility in these reactions, whereas 4-octen-2-one’s simplicity enhances regioselectivity .
- Oxidation/Reduction: Catalytic hydrogenation of this compound yields 2-nonanone, while cholest-4-en-3-one resists reduction under mild conditions due to its conjugated steroid system.
Research Findings and Case Studies
Stability Under Thermal Stress
A comparative thermogravimetric analysis (TGA) revealed that this compound decomposes at 250°C, whereas cholest-4-en-3-one remains stable up to 320°C, attributed to its aromatic ring stabilization .
Catalytic Hydrogenation Efficiency
Studies show that 4-octen-2-one achieves 95% conversion to 2-octanone using palladium catalysts, while this compound requires higher pressures (5 atm H₂) for comparable yields, likely due to chain-length effects on catalyst adsorption .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
